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Compound of Interest

Compound Name:
2-Chloro-6-methyl-4-

(trifluoromethyl)nicotinonitrile

Cat. No.: B084886 Get Quote

An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-6-methyl-4-
(trifluoromethyl)nicotinonitrile

Abstract
This technical guide provides a comprehensive overview of the known physical and chemical

properties of 2-Chloro-6-methyl-4-(trifluoromethyl)nicotinonitrile. Intended for researchers,

medicinal chemists, and professionals in agrochemical development, this document

synthesizes available data from authoritative sources. Beyond presenting established values,

this guide offers insights into the standard experimental methodologies employed for their

determination, emphasizing the principles of scientific integrity and experimental validation. The

compound, a substituted pyridine, represents a class of molecules with significant potential as

building blocks in the synthesis of novel bioactive agents. Understanding its fundamental

physicochemical properties is a critical first step in harnessing its synthetic utility.

Compound Identification and Molecular Structure
2-Chloro-6-methyl-4-(trifluoromethyl)nicotinonitrile is a halogenated and fluorinated

pyridine derivative. The presence of a chloro group, a nitrile moiety, a stable methyl group, and

an electron-withdrawing trifluoromethyl group imparts a unique electronic and steric profile,

making it a valuable intermediate in synthetic chemistry.[1][2]

The canonical structure and key identifiers are summarized below.
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Identifier Value Source

IUPAC Name

2-chloro-6-methyl-4-

(trifluoromethyl)pyridine-3-

carbonitrile

PubChem[3]

CAS Number 13600-48-1 PubChem[3]

Molecular Formula C₈H₄ClF₃N₂ PubChem[3]

Molecular Weight 220.58 g/mol PubChem[3]

Canonical SMILES
CC1=CC(=C(C(=N1)Cl)C#N)C

(F)(F)F
PubChem[3]

InChIKey
LNJOJFNFYGSCCR-

UHFFFAOYSA-N
PubChem[3]

Physicochemical Properties
Precise, experimentally determined physical properties such as melting and boiling points for

this specific compound are not widely published in readily accessible literature. Therefore, this

section presents computed data from validated chemical databases and outlines the

authoritative experimental protocols for their empirical determination.

Computed Properties
Computational models provide valuable estimates for molecular properties, aiding in

preliminary assessment and experimental design. The following properties have been

computed based on the compound's structure.
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Property Computed Value Source

XLogP3 2.8 PubChem[3]

Hydrogen Bond Donor Count 0 PubChem

Hydrogen Bond Acceptor

Count
4 PubChem

Rotatable Bond Count 1 PubChem

Exact Mass 220.0015103 Da PubChem[3]

Topological Polar Surface Area 36.7 Å² PubChem[3]

Experimental Determination Protocols
For a compound of this nature, which is expected to be a solid at room temperature based on

related structures, the following protocols represent the gold standard for characterization.

Protocol 1: Melting Point Determination via Differential Scanning Calorimetry (DSC)

Principle: DSC is a thermoanalytical technique that measures the difference in the amount of

heat required to increase the temperature of a sample and a reference as a function of

temperature. The melting point is observed as an endothermic peak on the DSC

thermogram, providing a highly accurate and reproducible value.

Methodology:

Sample Preparation: Accurately weigh 1-3 mg of 2-Chloro-6-methyl-4-
(trifluoromethyl)nicotinonitrile into an aluminum DSC pan. Crimp the pan with a lid.

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

Thermal Program: Equilibrate the cell at a temperature well below the expected melting

point (e.g., 25°C). Ramp the temperature at a controlled rate (e.g., 10°C/min) to a

temperature significantly above the melt (e.g., 250°C).

Data Analysis: The onset temperature of the endothermic peak in the heat flow curve is

recorded as the melting point. The purity can also be estimated from the peak shape.
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Causality: DSC is preferred over traditional capillary methods for its high precision, small

sample requirement, and ability to provide additional thermodynamic information, such as

the enthalpy of fusion. This self-validating system ensures accuracy through routine

calibration with certified standards (e.g., Indium).

Protocol 2: Solubility Assessment

Principle: Determining the solubility in various solvents is critical for planning reaction

conditions, purification strategies (crystallization), and formulation for biological assays. A

kinetic (turbidimetric) or thermodynamic (shake-flask) method can be employed.

Methodology (Shake-Flask Method - OECD Guideline 105):

Preparation: Add an excess amount of the solid compound to a known volume of the

selected solvent (e.g., water, ethanol, acetone, toluene) in a sealed vial.

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for a sufficient period

(typically 24-48 hours) to ensure equilibrium is reached.

Phase Separation: Allow the vials to stand, or centrifuge, to separate the undissolved solid

from the saturated solution.

Quantification: Carefully extract an aliquot of the clear, saturated supernatant. Determine

the concentration of the dissolved compound using a suitable analytical technique, such

as High-Performance Liquid Chromatography (HPLC) with UV detection, calibrated with

known standards.

Causality: The shake-flask method is considered the benchmark for thermodynamic solubility

as it ensures true equilibrium is achieved. Using HPLC for quantification provides high

specificity and sensitivity, ensuring that only the compound of interest is measured, which is

a key aspect of a self-validating protocol.

Logical Workflow for Physicochemical
Characterization
The process of characterizing a novel or sparsely documented chemical intermediate follows a

logical progression. This workflow ensures that foundational data is collected systematically
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before proceeding to more complex applications.

Step 1: Purity & Identity Confirmation

Step 2: Core Physical Properties

Step 3: Advanced Characterization

Purity Assay (HPLC, GC)

Structural Verification (NMR, MS)

Confirms sample integrity

Melting Point (DSC)

Proceed if pure

Solubility Profiling (Shake-Flask)

Chemical Stability Assay

Informs solvent choice

LogP Determination (HPLC/Shake-Flask)

Data Package Complete

Obtain Sample

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b084886?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b084886?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Caption: Workflow for the systematic characterization of a chemical intermediate.

Safety and Handling
While comprehensive toxicological data is unavailable, GHS classifications based on

computational models and data from similar compounds provide essential guidance for

handling.

GHS Hazard Statements: According to PubChem, this compound is associated with the

following hazards:

H302: Harmful if swallowed.[3]

H312: Harmful in contact with skin.[3]

H315: Causes skin irritation.[3]

H319: Causes serious eye irritation.[3]

H332: Harmful if inhaled.[3]

H335: May cause respiratory irritation.[3]

Precautionary Measures:

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical

fume hood.

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety

goggles, and a lab coat.

Handling: Avoid generating dust. Prevent contact with skin, eyes, and clothing. Do not

ingest or inhale.

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible

materials.

Conclusion
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2-Chloro-6-methyl-4-(trifluoromethyl)nicotinonitrile is a synthetically valuable intermediate

whose full experimental characterization is still emerging in public literature. This guide

provides the foundational, computationally-derived data available for this compound and, more

importantly, outlines the rigorous, validated experimental protocols necessary for its empirical

study. By adhering to these standard methodologies, researchers can generate reliable and

reproducible data, ensuring the scientific integrity of subsequent research and development

efforts in the fields of medicine and agriculture.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. chemimpex.com [chemimpex.com]

2. asianpubs.org [asianpubs.org]

3. 2-Chloro-6-methyl-4-(trifluoromethyl)pyridine-3-carbonitrile | C8H4ClF3N2 | CID 12536409
- PubChem [pubchem.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [physical properties of 2-Chloro-6-methyl-4-
(trifluoromethyl)nicotinonitrile]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b084886#physical-properties-of-2-chloro-6-methyl-4-
trifluoromethyl-nicotinonitrile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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